Ethyl (4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)carbamate
Description
Ethyl (4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)carbamate is a synthetic carbamate derivative featuring a benzodioxole moiety linked via a propargyl ether chain to an ethyl carbamate group. The carbamate functional group (-NHCOOEt) enhances stability and modulates solubility. This compound is structurally distinct from related analogs due to its but-2-yn-1-yl spacer, which may influence its conformational flexibility and intermolecular interactions .
Properties
IUPAC Name |
ethyl N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5/c1-2-17-14(16)15-7-3-4-8-18-11-5-6-12-13(9-11)20-10-19-12/h5-6,9H,2,7-8,10H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMEMRKZHLOTUIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC#CCOC1=CC2=C(C=C1)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl (4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)carbamate involves several steps. One common method starts with the treatment of piperonal with sodium hydrogen selenide in the presence of piperidine hydrochloride and ethanol as a solvent . The reaction mixture is then subjected to various purification steps, including extraction with dichloromethane, washing with water, and drying over anhydrous sodium sulfate . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
Ethyl (4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)carbamate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Ethyl (4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)carbamate has exciting potential in various fields of research and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be explored for its potential pharmacological properties, including antitumor and antimicrobial activities . Additionally, this compound can be used in the development of sensors for detecting heavy metal ions, such as lead, due to its ability to form stable complexes with these ions .
Mechanism of Action
The mechanism of action of Ethyl (4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)carbamate involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application. For instance, in its potential antitumor activity, the compound may induce apoptosis in cancer cells by interacting with cellular pathways that regulate cell death . In the case of its use in sensors, the compound forms stable complexes with metal ions, which can be detected electrochemically .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several benzodioxole- and carbamate-containing derivatives reported in the literature. Below is a systematic comparison based on synthesis, physicochemical properties, and structural features.
Structural Analogues
Key structural analogs include:
Ethyl 2-(benzo[d][1,3]dioxol-5-yloxy)-2-methylpropanoate: Synthesized via nucleophilic substitution between ethyl-2-bromoisobutyrate and benzo[d][1,3]dioxol-5-ol.
Piperazine-linked benzodioxole derivatives : For example, 1-(2-(4-((benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(2-chlorophenyl)piperazine. These compounds exhibit extended aromatic systems and basic nitrogen centers, enhancing solubility in acidic conditions .
6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazoles : These feature fused heterocyclic systems, which may confer distinct electronic properties compared to the carbamate group in the target compound .
Physicochemical Properties
Spectroscopic Data
- ¹H-NMR :
- ¹³C-NMR :
Functional Differences
- Reactivity : The propargyl chain in the target compound may undergo click chemistry or oxidative coupling, unlike piperazine or benzoimidazole analogs .
- Biological Activity : Piperazine derivatives often target neurotransmitter receptors (e.g., serotonin, dopamine), while carbamates are associated with enzyme inhibition (e.g., acetylcholinesterase) .
Biological Activity
Ethyl (4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)carbamate, with the CAS number 1448069-87-1, is a synthetic organic compound that has gained attention in various fields due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 277.27 g/mol. Its structure includes a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 1448069-87-1 |
| Molecular Formula | C₁₄H₁₅NO₅ |
| Molecular Weight | 277.27 g/mol |
The biological activity of this compound is attributed to its interaction with various biological targets. It may exert effects through:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to reduced cell proliferation in cancer cells.
- Receptor Modulation : It may interact with receptors that regulate cellular signaling pathways, influencing processes such as apoptosis and inflammation.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance:
- A study demonstrated that this compound inhibited the growth of various cancer cell lines, including breast and colon cancer cells, by inducing apoptosis and cell cycle arrest.
Antimicrobial Properties
This compound has also shown promising antimicrobial activity against both bacterial and fungal strains:
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 18 |
These results suggest that the compound could be developed as an antimicrobial agent.
Anti-inflammatory Effects
In vitro studies have indicated that this compound possesses anti-inflammatory properties. It appears to downregulate the expression of pro-inflammatory cytokines in macrophages.
Study on Cancer Cell Lines
A recent publication examined the effects of this compound on human breast cancer cell lines (MCF7). The results indicated:
- Cell Viability Reduction : A dose-dependent decrease in cell viability was observed.
Study on Antimicrobial Activity
Another study focused on the antimicrobial efficacy of the compound against common pathogens:
- Methodology : Disk diffusion method was used to assess antimicrobial activity.
- Results : The compound exhibited notable inhibition against multiple strains.
Q & A
Q. What are the standard synthetic routes for Ethyl (4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)carbamate, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions:
- Step 1 : Coupling of benzo[d][1,3]dioxol-5-ol with a propargyl bromide derivative under basic conditions (e.g., K₂CO₃ in DMF) to form the alkyne-linked intermediate .
- Step 2 : Introduction of the carbamate group via reaction with ethyl chloroformate in the presence of a base like triethylamine .
- Optimization : Yield and purity depend on solvent choice (polar aprotic solvents like DMF enhance reactivity), temperature control (30–60°C), and reaction time (12–24 hours). Column chromatography (silica gel, ethyl acetate/hexane) is critical for purification .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the benzo[d][1,3]dioxole protons (δ 6.6–6.8 ppm) and the carbamate carbonyl (δ 155–160 ppm) .
- Mass Spectrometry (HRMS) : Provides molecular ion peaks ([M+H]⁺) with high accuracy (e.g., m/z 320.1152 for C₁₅H₁₅NO₅) .
- IR Spectroscopy : Identifies key functional groups (e.g., C≡C stretch at ~2100 cm⁻¹, carbonyl at ~1700 cm⁻¹) .
Advanced Research Questions
Q. How can computational methods aid in predicting the compound’s interaction with biological targets?
- Molecular Docking : Software like AutoDock Vina models binding affinities with enzymes (e.g., cytochrome P450) by analyzing the benzo[d][1,3]dioxole moiety’s π-π stacking and hydrogen-bonding potential .
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity and stability .
- MD Simulations : Evaluate conformational stability in aqueous environments using tools like GROMACS .
Q. What strategies resolve contradictions in crystallographic vs. solution-phase structural data?
- X-ray Crystallography : Provides definitive bond lengths/angles but requires high-purity crystals. Use SHELXL for refinement .
- Solution NMR : Detects dynamic conformations (e.g., rotameric states of the but-2-yn-1-yl linker) that may differ from solid-state structures .
- Cross-Validation : Compare with DFT-optimized geometries to identify discrepancies caused by crystal packing or solvent effects .
Q. How can the compound’s metabolic stability be assessed in preclinical studies?
- In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. The benzo[d][1,3]dioxole group may undergo oxidative cleavage by CYP450 enzymes .
- Metabolite Identification : Use high-resolution mass spectrometry (HRMS/MS) to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) .
- Structural Modifications : Introduce electron-withdrawing groups to the carbamate moiety to reduce enzymatic hydrolysis .
Q. What experimental designs address low yields in scaling up the synthesis?
- Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., alkyne coupling) .
- Catalyst Screening : Test Pd/C or CuI for Sonogashira-type reactions to enhance efficiency .
- DoE (Design of Experiments) : Optimize parameters (e.g., solvent ratio, temperature) using response surface methodology .
Methodological Comparisons
Q. Table 1: Comparison of Characterization Techniques
Q. Table 2: Biological Activity of Structural Analogues
| Compound Class | Target Pathway | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Benzo[d][1,3]dioxole sulfonamides | Bacterial dihydrofolate reductase | 0.8–2.1 µM | |
| Carbamate derivatives | Cancer cell apoptosis | 5–10 µM (MTT assay) |
Data Contradiction Analysis
Q. Discrepancies in reported melting points for analogues
- Possible Causes : Polymorphism, solvent residues, or impurities. Use DSC (Differential Scanning Calorimetry) to identify polymorphic forms .
- Resolution : Recrystallize from multiple solvents (e.g., ethanol vs. acetonitrile) and compare DSC thermograms .
Q. Conflicting bioactivity data across studies
- Root Cause : Variations in assay conditions (e.g., cell lines, serum concentration). Standardize protocols using CLSI guidelines for reproducibility .
Future Research Directions
- Mechanistic Studies : Use CRISPR-edited cell lines to validate target engagement (e.g., kinase inhibition) .
- Formulation Development : Explore nanoencapsulation to enhance bioavailability of the hydrophobic carbamate group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
